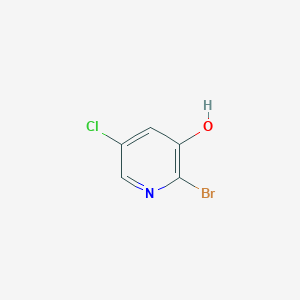
2-Bromo-5-chloropyridin-3-ol
Descripción general
Descripción
“2-Bromo-5-chloropyridin-3-ol” is an organic compound with the molecular formula C5H3BrClNO and a molecular weight of 208.44 . It is a white to yellow or gray solid and is used as an important organic intermediate in agrochemicals, pharmaceuticals, and dyestuff fields .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-chloropyridin-3-ol” is 1S/C5H3BrClNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H . The canonical SMILES is C1=C(C=NC(=C1O)Cl)Br .
Physical And Chemical Properties Analysis
“2-Bromo-5-chloropyridin-3-ol” has a predicted boiling point of 326.1±37.0 °C and a predicted density of 1.908±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .
Aplicaciones Científicas De Investigación
2-Bromo-5-chloropyridin-3-ol
is an important organic intermediate used in various fields . Here’s a brief overview:
Agrochemicals
2-Bromo-5-chloropyridin-3-ol is used as an intermediate in the synthesis of various agrochemicals . The specific methods of application and experimental procedures vary depending on the final product being synthesized.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It can be used in the synthesis of various drugs. The methods of application and experimental procedures would depend on the specific drug being synthesized.
Dyestuff Fields
In the field of dyestuffs, 2-Bromo-5-chloropyridin-3-ol can be used as an intermediate in the synthesis of various dyes . The specific methods of application and experimental procedures would depend on the specific dye being synthesized.
Synthesis of Halopyridinylboronic Acids and Esters
2-Bromo-5-chloropyridin-3-ol can be used in the synthesis of novel halopyridinylboronic acids and esters . The specific methods of application and experimental procedures would depend on the specific compound being synthesized.
Preparation of Amino-2-chloropyridine
This compound may be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination .
Synthesis of Benzo[4,5]furopyridine Tricyclic Heterocycles
2-Bromo-5-chloropyridin-3-ol has also been used in the synthesis of all four possible benzo[4,5]furopyridine tricyclic heterocycles . The synthesis involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions .
Synthesis of 5-Bromo-2-fluoropyridine
2-Bromo-5-chloropyridin-3-ol may be used in the preparation of 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .
Preparation of 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
This compound can be used in the preparation of 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .
Safety And Hazards
“2-Bromo-5-chloropyridin-3-ol” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-bromo-5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEWQBDKAZUKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563472 | |
| Record name | 2-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloropyridin-3-ol | |
CAS RN |
127561-70-0 | |
| Record name | 2-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

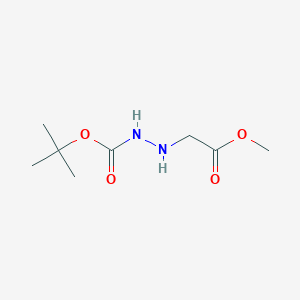
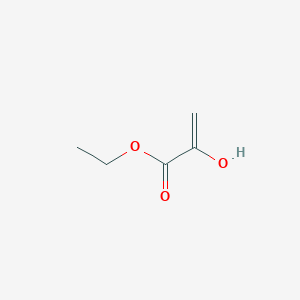
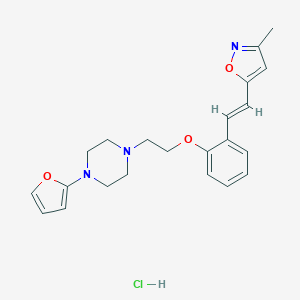

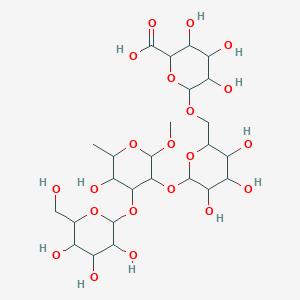
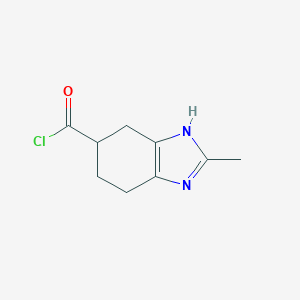
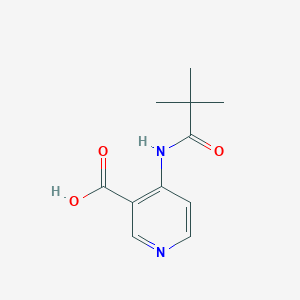
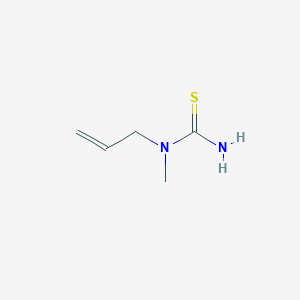

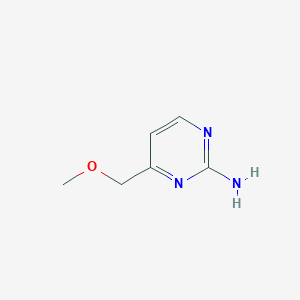

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)

